3,5-Dichloro-2-fluorobenzyl alcohol
Overview
Description
3,5-Dichloro-2-fluorobenzyl alcohol (CAS Number: 67640-35-1) is an organic compound that belongs to the class of aromatic alcohols. It has a molecular weight of 195.02 .
Molecular Structure Analysis
The molecular formula of this compound is C7H5Cl2FO . The InChI code is 1S/C7H5Cl2FO/c8-5-1-4(3-11)7(10)6(9)2-5/h1-2,11H,3H2 .Physical And Chemical Properties Analysis
The physical form of this compound is solid . The storage temperature is 2-8°C .Scientific Research Applications
Enzymatic Remediation of Organic Pollutants
Enzymatic approaches to remediate or degrade various organic pollutants in wastewater have gained interest. Compounds with similar structures to 3,5-Dichloro-2-fluorobenzyl alcohol may be transformed or degraded by enzymes in the presence of redox mediators, enhancing the efficiency of pollutant degradation. This method could potentially apply to a wide spectrum of aromatic compounds in industrial effluents, suggesting a possible avenue for research into the environmental applications of such compounds (Husain & Husain, 2007).
Photosensitive Protecting Groups in Synthetic Chemistry
The use of photosensitive protecting groups has shown promise in synthetic chemistry, with applications in the development of novel synthetic pathways. While the review by Amit et al. does not specifically mention this compound, it discusses the general utility of similar compounds, highlighting their potential in the synthesis of complex organic molecules. This area of research might find this compound useful as a photosensitive protecting group or in related applications (Amit, Zehavi, & Patchornik, 1974).
Decolorization and Detoxification of Industrial Dyes
The enzymatic treatment of textile and other synthetic dyes in wastewater has been explored, with certain enzymes capable of decolorizing and degrading dyes. Although the study does not directly reference this compound, the inclusion of redox mediators to enhance the efficiency of recalcitrant dye degradation could be an intriguing research direction. Investigating this compound's role as a mediator or its direct interaction with dyes could offer new insights into environmental remediation techniques (Husain, 2006).
Synthesis of Higher Alcohols Using Modified Catalysts
Research on the synthesis of higher alcohols over catalysts based on Cu/ZnO/Al2O3 has included the study of various compounds' effects on selectivity and efficiency. The potential application of this compound in catalysis, either as a substrate or as a part of catalyst modification, could be a valuable research topic, exploring its contributions to the selective synthesis of higher alcohols or other organic compounds (Slaa, Van Ommen, & Ross, 1992).
Safety and Hazards
The safety information for 3,5-Dichloro-2-fluorobenzyl alcohol includes the following hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Mechanism of Action
Mode of Action
- 3,5-Dichloro-2-fluorobenzyl alcohol may exert its effects through various mechanisms:
- Some related compounds with similar structures exhibit local anesthetic properties. It is possible that this compound also affects sodium channels, leading to reduced neuronal excitability . The exact mechanism of its antiseptic action remains unclear. However, it is thought to denature external proteins and rearrange tertiary protein structures, contributing to its antimicrobial effects .
properties
IUPAC Name |
(3,5-dichloro-2-fluorophenyl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2FO/c8-5-1-4(3-11)7(10)6(9)2-5/h1-2,11H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVQNLWVHMHEPMZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1CO)F)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2FO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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